molecular formula C11H22NO6P B021052 2-Methacryloyloxyethyl phosphorylcholine CAS No. 67881-98-5

2-Methacryloyloxyethyl phosphorylcholine

Cat. No. B021052
CAS RN: 67881-98-5
M. Wt: 295.27 g/mol
InChI Key: ZSZRUEAFVQITHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a phospholipid polymer that has garnered significant attention in biomedical research due to its biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make MPC particularly valuable for various applications in the biomedical field, including dentistry, regenerative medicine, and drug delivery. The interest in MPC stems from its biomimetic structure, which includes a phospholipid group, making it resemble components of the cellular membrane and thus promoting its integration and function in biological systems (Monge et al., 2011).

Synthesis Analysis

MPC polymers are synthesized through the polymerization of the MPC monomer, which involves the initiation, propagation, and termination steps characteristic of free radical polymerization. The synthesis aims to tailor the molecular weight and polydispersity to suit specific applications, influencing the material's physical and chemical properties. Recent advancements include photoassisted surface modification techniques that enhance the stability and tunability of MPC polymers, enabling the creation of antifouling surfaces, hydrophilic coatings, and materials for biosensing applications (Iwasaki, 2023).

Scientific Research Applications

  • Biocompatibility in Medical Devices : MPC polymers prevent unfavorable biological responses, making them ideal for improving the biocompatibility of medical devices such as long-term implantable artificial organs (Ishihara, 2019).

  • Modification in Biomedical Applications : Due to its zwitterionic structure and ice-like water state, MPC is useful for protein and solid-surface modification in biomedical applications (Ishihara et al., 2017).

  • Grafting from Surfaces : MPC can be grafted from silicon wafer surfaces, demonstrating potential for various applications in the formation of layers and living systems (Feng et al., 2004).

  • Biocompatible Block Copolymers : Synthesis of biocompatible block copolymers using MPC offers potential benefits for various biomedical applications (Ma et al., 2003).

  • Reducing Bacterial Adhesion : Crosslinkable coatings made from MPC-based polymers reduce bacterial adhesion to medical devices, improving biocompatibility (Lewis et al., 2001).

  • Hydrogel Membranes : MPC-based hydrogel membranes allow for the permeation of water-soluble organic compounds and proteins, showing promise for various biomedical applications (Ishihara et al., 1990).

  • Soft Contact Lenses : MPC polymer hydrogels with phosphorylcholine centered intermolecular cross-linker show improved mechanical properties, making them a promising biomaterial for soft contact lenses (Goda et al., 2006).

  • Denture Base Material : Grafted MPC on polymethyl methacrylate shows potential for improving durability and antiadhesive action in denture base materials (Takahashi et al., 2014).

  • Respiratory Tract Infections : MPC polymer can inhibit the adherence of bacteria causing upper respiratory tract infections, offering potential for local treatments like topical gargles and nebulizer medications (Iuchi et al., 2020).

  • Cancer Therapy : MPC-based homopolymers and copolymers have been shown to knockdown epidermal growth factor receptors in HeLa cells, indicating potential applications in cancer therapy (Ahmed et al., 2014).

Future Directions

MPC polymers have been used for surface modification of medical devices, including long-term implantable artificial organs to improve biocompatibility . The use of MPC polymers has increased worldwide as a result of their specific properties at the interface of artificial cell membrane-like structures . They are also being explored for use in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZRUEAFVQITHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67881-99-6
Record name Poly(MPC)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20936115
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methacryloyloxyethyl phosphorylcholine

CAS RN

67881-98-5
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 2
Reactant of Route 2
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 3
Reactant of Route 3
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 4
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 5
Reactant of Route 5
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 6
Reactant of Route 6
2-Methacryloyloxyethyl phosphorylcholine

Citations

For This Compound
8,830
Citations
T Goda, K Ishihara, Y Miyahara - Journal of Applied Polymer …, 2015 - Wiley Online Library
2‐Methacryloyloxyethyl phosphorylcholine (MPC) is a custom methacrylate with a zwitterionic phosphorylcholine moiety on the side chain. In the past 25 years, MPC has been used as …
Number of citations: 118 onlinelibrary.wiley.com
K Ishihara - Journal of Biomedical Materials Research Part A, 2019 - Wiley Online Library
… The development of one such polymers composed of 2-methacryloyloxyethyl phosphorylcholine unit, is described in this review, with specific examples of use in biomedical devices. …
Number of citations: 165 onlinelibrary.wiley.com
N Nakabayashi, DF Williams - Biomaterials, 2003 - Elsevier
… This review addresses the non-thrombogenic characteristics of copolymers based on 2-methacryloyloxyethyl phosphorylcholine (MPC), originally developed by Nakabayashi and …
Number of citations: 166 www.sciencedirect.com
T Ueda, H Oshida, K Kurita, K Ishihara… - Polymer Journal, 1992 - nature.com
Copolymers having the phospholipid polar group, 2-methacryloyloxyethyl phosphorylcholine (MPC) and alkyl methacrylates (n-butyl, tert-butyl, n-hexyl, n-dodecyl, and n-stearyl groups) …
Number of citations: 409 www.nature.com
N Takahashi, F Iwasa, Y Inoue, H Morisaki… - The Journal of Prosthetic …, 2014 - Elsevier
… two 2-methacryloyloxyethyl phosphorylcholine polymer coating techniques: poly-2-methacryloyloxyethyl phosphorylcholine grafting and poly-2-methacryloyloxyethyl phosphorylcholine-…
Number of citations: 61 www.sciencedirect.com
K Ishihara, M Mu, T Konno, Y Inoue… - Journal of Biomaterials …, 2017 - Taylor & Francis
2-Methacryloyloxyethyl phosphorylcholine (MPC) is methacrylate bearing a phosphorylcholine group in the side chain. The phosphorylcholine group generates several unique …
Number of citations: 118 www.tandfonline.com
S Seetasang, Y Xu - Journal of Materials Chemistry B, 2022 - pubs.rsc.org
Bioinspired materials have attracted attention in a wide range of fields. Among these materials, a polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has …
Number of citations: 12 pubs.rsc.org
TP Vales, JP Jee, WY Lee, S Cho, GM Lee, HJ Kim… - Materials, 2020 - mdpi.com
… [eg, 2-methacryloyloxyethyl phosphorylcholine (MPC) and … ], and poly(2-methacryloyloxyethyl phosphorylcholine) [p(MPC… , poly(2-methacryloyloxyethyl phosphorylcholine) [p(MPC)] …
Number of citations: 24 www.mdpi.com
A Lewis, Y Tang, S Brocchini, J Choi… - Bioconjugate …, 2008 - ACS Publications
… polymer poly(2-methacryloyloxyethyl phosphorylcholine) (… derived from 2-methacryloyloxyethyl phosphorylcholine (… functional monomer, 2-methacryloyloxyethyl phosphorylcholine (MPC…
Number of citations: 136 pubs.acs.org
M Kobayashi, Y Terayama, N Hosaka, M Kaido… - Soft Matter, 2007 - pubs.rsc.org
Super-hydrophilic polymer brushes were prepared by surface-initiated atom transfer radical polymerization of 2-methacryloyloxyethyl phosphorylcholine (MPC) on initiator-immobilized …
Number of citations: 281 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.